Amiloride Hydrochloride

Description

This compound dihydrate is a hydrate that is the dihydrate of this compound. It has a role as a diuretic and a sodium channel blocker. It contains an this compound.

This compound is the hydrochloride salt of amiloride, a synthetic pyrazine derivative with antikaliuretic and diuretic properties. Amiloride inhibits sodium channels located in the distal tubules and collecting ducts of the kidney, thereby preventing the absorption of sodium and increasing its excretion along with water, to produce naturesis. In response to the hypernatremic conditions in the kidney, the plasma membrane becomes hyperpolarized and electrochemical forces are reduced, which then prevents the excretion of potassium and hydrogen into the lumen.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.

See also: Amiloride (has active moiety).

Properties

IUPAC Name |

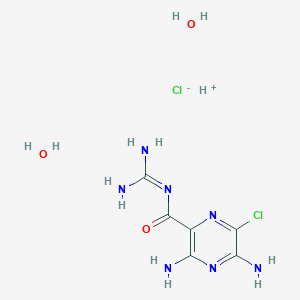

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVFMLMEYCWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) | |

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80169826 | |

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17440-83-4 | |

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloride hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiloride Hydrochloride: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of amiloride hydrochloride, a potassium-sparing diuretic. It details the core pharmacophore, the effects of structural modifications on its activity and selectivity for various biological targets, and the experimental protocols used for its evaluation.

Introduction

Amiloride is a pyrazinoylguanidine compound first described in 1967.[1] Clinically, it is used to treat hypertension and congestive heart failure, often in combination with other diuretics like thiazides or loop diuretics.[2][3] Its primary therapeutic effect stems from its role as a potent and reversible blocker of the epithelial sodium channel (ENaC), which leads to a modest increase in sodium and water excretion (natriuresis and diuresis) and a significant decrease in potassium excretion (antikaliuresis).[2][3][4]

Beyond its diuretic effect, amiloride and its analogs have become invaluable pharmacological tools for studying various ion transport systems. This is due to their inhibitory activity against other targets, including the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA).[1][5] The development of analogs with enhanced potency and selectivity for these different targets has been driven by extensive SAR studies. Understanding these relationships is critical for designing novel therapeutics for a range of conditions, from cystic fibrosis to cancer.[4][6]

Mechanism of Action and Biological Targets

Amiloride's physiological effects are mediated by its interaction with several distinct protein targets. The affinity for each target varies significantly, and structural modifications to the amiloride scaffold can shift this selectivity.

-

Epithelial Sodium Channel (ENaC): This is the primary target for amiloride's diuretic action. ENaC is located in the apical membrane of epithelial cells in the late distal tubule and collecting duct of the kidney.[3][4] By blocking ENaC, amiloride inhibits the reabsorption of sodium ions from the tubular lumen.[7] This reduces the lumen-negative transepithelial potential, which in turn decreases the driving force for potassium secretion, leading to its potassium-sparing effect.[3] Amiloride is a high-affinity blocker of ENaC, with an IC50 of approximately 0.1 μM.[8]

-

Na+/H+ Exchanger (NHE): Amiloride is a moderate inhibitor of NHE isoforms, which are crucial for regulating intracellular pH.[1] Certain analogs of amiloride, particularly those with substitutions on the 5-amino group, are significantly more potent NHE inhibitors than the parent compound.[2][9]

-

Urokinase-type Plasminogen Activator (uPA): Amiloride competitively inhibits uPA, a serine protease involved in tissue remodeling and implicated in tumor metastasis.[4][5] The inhibition of uPA by amiloride has prompted research into its analogs as potential anti-cancer agents.[4]

-

Na+/Ca2+ Exchanger (NCX): Amiloride is a weak inhibitor of the NCX, with an IC50 in the millimolar range.[1]

The diagram below illustrates the primary mechanism of amiloride's diuretic and potassium-sparing effect in a principal cell of the renal collecting duct.

Caption: Amiloride blocks ENaC, preventing Na+ reabsorption and reducing K+ secretion.

Core Pharmacophore and Binding Interactions

The amiloride molecule consists of a substituted pyrazine ring with an acylguanidinium group. The key binding interactions are:

-

Guanidinium Group: This group is protonated and carries a positive charge at physiological pH. It is thought to enter and physically occlude the pore of the ENaC, blocking the passage of sodium ions.[10] An unsubstituted guanidino group is essential for high-affinity binding to ENaC.[9]

-

Pyrazine Ring: The substituents on the pyrazine ring are critical for modulating the affinity and selectivity of the molecule. The electron-withdrawing chlorine atom at position 6 and the electron-donating amino group at position 5 are particularly important.[11]

The amiloride binding site is located deep within the pore of the ENaC. Mutagenesis studies have identified several key amino acid residues involved in binding, including αS583, βG525, and γG542 (rat ENaC numbering).[12] Additionally, a region in the extracellular loop of the α-subunit (residues 278-283) appears to play a role in stabilizing the bound drug.[10][13]

Structure-Activity Relationship (SAR)

Modifications at three key positions of the amiloride scaffold—the C2 acylguanidinium side chain, the C5 amino group, and the C6 halo group—have profound effects on biological activity.

Caption: Key modification sites on the amiloride scaffold that dictate activity and selectivity.

Modifications at the C2 Acylguanidinium Group

The guanidinium side chain is the most critical component for ENaC inhibition.

-

Requirement for Unsubstituted Guanidinium: Any substitution on the terminal nitrogens of the guanidinium group generally results in a significant loss of ENaC inhibitory activity.[9]

-

Hydrophobic Side Chains: While substitution decreases ENaC activity, adding a hydrophobic benzyl group to the terminal nitrogen (creating Benzamil) dramatically increases the stability of the drug-channel complex, lowering the off-rate and making it a more potent ENaC blocker than amiloride.[3] This suggests the presence of a nearby hydrophobic pocket in the channel protein.[3]

Modifications at the C5 Amino Group

The 5-amino group is a major determinant of target selectivity.

-

ENaC Activity: Replacement of the 5-amino group with hydrogen or chlorine diminishes ENaC blocking activity by affecting both the on-rate and off-rate of binding.[11] This group acts as an electron donor, stabilizing the interaction of the C6 substituent with the channel.[11]

-

NHE and uPA Activity: Substitution on the 5-amino group with alkyl or alkenyl groups dramatically increases the potency for NHE inhibition.[9] Compounds like 5-(N,N-dimethyl)amiloride (DMA), 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and 5-(N,N-hexamethylene)amiloride (HMA) are hundreds of times more potent as NHE inhibitors than amiloride.[2] These 5-substituted analogs are also more potent inhibitors of uPA than the parent compound.[4]

Modifications at the C6 Chloro Group

The substituent at the 6-position primarily influences the duration of the ENaC blockade (the off-rate).

-

Electronegativity is Key: The stability of the blocking complex is directly related to the electronegativity of the C6 substituent.[1] A more negatively polarized substituent leads to a longer binding duration (a lower off-rate).[11]

-

Halogen Series: The order of effectiveness for halo-substitutions in prolonging the block (decreasing the off-rate) is Cl < Br < I < F < H.[11] Replacing the chlorine with hydrogen significantly weakens the interaction.[11][14] This modification does not significantly affect the on-rate of binding.[11]

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory potency of amiloride and several key analogs against their primary biological targets.

| Compound | Target | Assay Type | Potency (IC50 or K_i) | Reference(s) |

| Amiloride | ENaC | Electrophysiology | ~0.1 µM (IC50) | [8] |

| NHE-1 | Na+ Uptake | 40 µM (IC50) | [15] | |

| uPA | Enzyme Catalysis | 7 µM (K_i) | [4][5] | |

| Benzamil | ENaC | Noise Analysis | More potent than amiloride | [3] |

| DMA | NHE-1 | Na+ Uptake | 1 µM (IC50) | [15] |

| Na+/K+-ATPase | 86Rb+ Uptake | 520 µM (IC50) | [16] | |

| EIPA | NHE-1 | Na+ Uptake | 0.1 µM (IC50) | [15] |

| Na+/K+-ATPase | 86Rb+ Uptake | 120 µM (IC50) | [16] | |

| uPA | Enzyme Catalysis | ~2x more potent than amiloride | [4] | |

| HMA | NHE-1 | Na+ Uptake | 40 nM (IC50) | [15] |

| uPA | Enzyme Catalysis | ~2x more potent than amiloride | [4] |

IC50: Half-maximal inhibitory concentration. K_i: Inhibition constant.

Experimental Protocols

The evaluation of amiloride and its analogs relies on specific bioassays. The following are representative protocols for determining activity against ENaC and NHE.

ENaC Inhibition Assay via Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is the gold standard for characterizing ion channel blockers using Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC. They are then incubated for 2-5 days to allow for channel expression on the plasma membrane.

-

TEVC Setup: An oocyte is placed in a recording chamber and continuously perfused with a low-sodium buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (V_m) and one to inject current.

-

Voltage Clamping: A feedback amplifier compares the measured V_m to a desired command potential (e.g., -60 mV). The amplifier injects the necessary current to hold the membrane potential constant. This injected current is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.

-

Data Acquisition: The amiloride-sensitive current is measured as the difference in total current before and after the application of a saturating concentration of amiloride (e.g., 10-50 µM).

-

Dose-Response Analysis: Oocytes are exposed to increasing concentrations of the test analog. The resulting current inhibition is measured at each concentration. The data are then fitted to a Hill equation to determine the IC50 value.[17]

Caption: Workflow for determining the IC50 of an amiloride analog on ENaC using TEVC.

Na+/H+ Exchanger Inhibition Assay in Membrane Vesicles

This method measures the effect of inhibitors on NHE activity by tracking ion movement across isolated membrane vesicles.

Methodology:

-

Vesicle Preparation: Microvillus membrane vesicles are prepared from rabbit renal cortices (or other relevant tissues/cells) through a series of differential centrifugation steps.

-

Proton Gradient Creation: The vesicles are pre-loaded with a buffer at a specific pH (e.g., pH 6.0) and then suspended in a buffer containing radioactive 22Na+ at a higher pH (e.g., pH 7.5). This creates an outwardly directed proton gradient (H+_in > H+_out) that drives Na+ uptake via the NHE.

-

Initiation of Uptake: The uptake of 22Na+ is initiated by adding the pre-loaded vesicles to the external buffer containing the radiolabel and the amiloride analog to be tested (at various concentrations).

-

Termination and Measurement: At specific time points, the uptake is stopped by adding an ice-cold "stop solution." The vesicles are rapidly collected by filtration, and the amount of 22Na+ trapped inside is quantified using liquid scintillation counting.

-

Data Analysis: The initial rate of Na+ uptake is calculated for each inhibitor concentration. These rates are then used to determine the IC50 of the analog for NHE inhibition.[18]

Conclusion

The structure-activity relationship of amiloride is a well-defined example of how subtle molecular modifications can dramatically alter the potency and selectivity of a drug for its biological targets. The core pyrazinoylguanidine scaffold is essential, with the unsubstituted guanidinium group being paramount for ENaC blockade. The key to tuning selectivity lies in the substitutions on the pyrazine ring. Modifications at the C6 position, governed by electronegativity, fine-tune the binding duration at ENaC. In contrast, substitutions at the C5 position serve as a molecular switch, dramatically decreasing ENaC affinity while increasing potency against the Na+/H+ exchanger and the urokinase-type plasminogen activator. This detailed SAR knowledge has enabled the development of highly selective pharmacological probes and continues to guide the design of novel therapeutics targeting these important ion transporters and enzymes.

References

- 1. Molecular recognition of amiloride analogs: a molecular electrostatic potential analysis. 1. Pyrazine ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and regulation of amiloride-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amiloride and analogues inhibit Na(+)-H+ exchange and cell proliferation in AR42J pancreatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiloride Hydrochloride as a Na+/H+ Exchanger Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amiloride Hydrochloride is a potassium-sparing diuretic that has been extensively repurposed as a pharmacological tool to study and inhibit the Na+/H+ exchanger (NHE) family of ion transporters. This guide provides a comprehensive technical overview of Amiloride's role as an NHE inhibitor, focusing on its mechanism of action, isoform specificity, impact on cellular signaling, and the experimental protocols used for its characterization.

Mechanism of Action

Amiloride and its derivatives act as competitive inhibitors at the external Na+ binding site of the Na+/H+ exchanger.[1] This inhibition prevents the electroneutral exchange of one extracellular sodium ion for one intracellular proton, leading to intracellular acidification and a decrease in intracellular sodium concentration under conditions of acid stress.[2][3] The pyrazinoylguanidine structure of amiloride is crucial for its inhibitory activity.[4] While a potent inhibitor of the epithelial sodium channel (ENaC), amiloride exhibits a lower affinity for NHE isoforms.[4]

Data Presentation: Inhibitory Potency of Amiloride and its Analogs

The inhibitory potency of amiloride and its analogs, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA), varies significantly across the different NHE isoforms. This differential sensitivity allows these compounds to be used as tools to distinguish between the activities of various NHE isoforms. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values are key parameters for quantifying this potency.

| Compound | NHE Isoform | IC50 / Ki (µM) | Species/Cell Type | Reference |

| Amiloride | NHE1 | ~1-10 | Various | [5][6] |

| NHE2 | ~55 | Dogfish Gill | [1] | |

| NHE3 | ~9 | Dogfish Gill | [1] | |

| EIPA | NHE1 | ~0.03-0.1 | Various | [6][7] |

| NHE2 | ~0.5-4.8 | Various | [1] | |

| NHE3 | ~10-24 | Various | [1] | |

| HMA | NHE1 | ~0.1-0.5 | Various | [7] |

| DMA | NHE1 | ~0.1-0.5 | Various | [6][7] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as extracellular Na+ concentration and cell type.

Signaling Pathways Modulated by Amiloride-induced NHE Inhibition

NHE1, the most ubiquitously expressed isoform, is a key regulator of intracellular pH (pHi) and cell volume.[3][8] Its inhibition by amiloride has profound effects on various signaling pathways, particularly those involved in cell proliferation and apoptosis.[8][9]

Role in Cell Proliferation and Cell Cycle Progression

NHE1 activity is often upregulated in cancer cells, contributing to an alkaline intracellular environment that is permissive for proliferation.[8][9] Inhibition of NHE1 by amiloride can disrupt this pH homeostasis, leading to cell cycle arrest.[1][2] Key signaling molecules and pathways implicated include:

-

Akt/PKB Pathway: NHE1 activation can stimulate the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[9]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is another critical pathway in cell proliferation that can be modulated by NHE1 activity.[10]

-

Cyclins and CDKs: NHE1 activity has been shown to influence the expression and activity of cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs).[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. journals.physiology.org [journals.physiology.org]

Beyond the Channel: A Technical Guide to the Off-Target Cellular Interactions of Amiloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride Hydrochloride, a pyrazinoylguanidine derivative, is a well-established potassium-sparing diuretic. Its primary mechanism of action involves the potent and specific blockade of the epithelial sodium channel (ENaC), leading to decreased sodium reabsorption in the distal nephron. However, a growing body of evidence reveals that amiloride's pharmacological activity extends beyond ENaC, encompassing a range of other cellular targets. This "off-target" activity, occurring at concentrations often higher than those required for ENaC inhibition, presents both challenges and opportunities in drug development and biomedical research. Understanding these alternative interactions is crucial for a comprehensive assessment of amiloride's therapeutic potential and for the design of more selective pharmacological agents.

This technical guide provides an in-depth exploration of the known cellular targets of this compound beyond ENaC. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the quantitative data on target inhibition, the experimental methodologies used for their characterization, and the signaling pathways affected by these interactions.

Quantitative Analysis of Amiloride's Off-Target Inhibition

The affinity of this compound for its various cellular targets varies significantly. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for key non-ENaC targets. These values provide a quantitative basis for comparing the potency of amiloride across different proteins and cellular systems. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration and cell type.

| Target Protein | Amiloride Ki | Amiloride IC50 | Notes |

| Ion Exchangers | |||

| Na+/H+ Exchanger (NHE) | 3.0 x 10-5 M[1] | 3 µM (low extracellular Na+) to 1 mM (high extracellular Na+)[2] | Inhibition is competitive with Na+.[1] |

| Na+/Ca2+ Exchanger (NCX) | 1 mM[2] | Amiloride is a weak inhibitor of NCX. | |

| Enzymes | |||

| Urokinase Plasminogen Activator (uPA) | 7 µM[2] | Amiloride is a competitive inhibitor.[2] | |

| Receptor Tyrosine Kinases | |||

| Epidermal Growth Factor Receptor (EGFR) | 350 µM[3] | Inhibition is competitive with respect to ATP.[3] | |

| Insulin Receptor | Inhibition observed, but specific Ki/IC50 not detailed in the provided results. | Amiloride inhibits tyrosine phosphorylation.[3] | |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibition observed, but specific Ki/IC50 not detailed in the provided results. | Amiloride inhibits tyrosine phosphorylation.[3] | |

| Ion Channels | |||

| T-type Calcium Channels | 62 µM (for CaV3.2)[4] | Potency varies between different T-type calcium channel isoforms.[4] |

Key Off-Target Cellular Targets and Their Signaling Pathways

Sodium-Hydrogen Exchanger (NHE)

The Na+/H+ exchanger is a family of ubiquitously expressed membrane proteins crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Amiloride acts as a competitive inhibitor of NHE, primarily at the external Na+ binding site.[1] Inhibition of NHE by amiloride leads to intracellular acidification, which can have profound effects on various cellular processes, including cell proliferation, migration, and apoptosis.

References

An In-depth Technical Guide to the Effects of Amiloride Hydrochloride on Intracellular pH Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms by which amiloride hydrochloride and its analogs modulate intracellular pH (pHi). It details the primary molecular targets, summarizes quantitative efficacy, outlines common experimental protocols for investigation, and visualizes the core concepts through signaling and workflow diagrams.

Introduction: The Critical Role of Intracellular pH

Intracellular pH (pHi) is a tightly regulated parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, migration, apoptosis, and ion transport.[1] The maintenance of pHi homeostasis, typically around a neutral value of 7.2, is managed by a sophisticated system of ion transporters that shuttle protons (H+) or their equivalents across the plasma membrane. Dysregulation of pHi is implicated in various pathological conditions, notably cancer, where tumor cells in an acidic microenvironment rely heavily on pHi regulation for survival.[2]

This compound, a potassium-sparing diuretic, is a widely utilized pharmacological tool and therapeutic agent that influences pHi.[3] Its primary utility in research stems from its well-characterized inhibitory effects on specific ion transporters central to pH control.

Mechanism of Action: Inhibition of Key Ion Transporters

Amiloride's principal effect on pHi regulation is mediated through its inhibition of the Na+/H+ exchanger (NHE) family of proteins.[4][5] It also famously blocks the epithelial sodium channel (ENaC) , though its direct impact on pHi is primarily through NHE inhibition.[6][7]

2.1 The Na+/H+ Exchanger (NHE)

NHEs are integral membrane proteins that extrude one intracellular proton in exchange for one extracellular sodium ion, playing a vital role in protecting the cell from intracellular acidification.[1][8] Amiloride acts as a competitive inhibitor at the external Na+ binding site of the exchanger.[9] By blocking NHE activity, amiloride prevents the efflux of H+, leading to a decrease in intracellular pH, particularly in cells recovering from an acid load.[2][10] The ubiquitous NHE1 isoform is a primary target in many cell types.[8]

2.2 Other Amiloride-Sensitive Transporters

While NHE is the main target for pHi regulation, amiloride also inhibits other transporters, though typically at different concentrations:

-

Epithelial Sodium Channel (ENaC): Amiloride is a potent ENaC blocker (IC50 ≈ 0.1 μM), which is the basis for its diuretic effect.[4] This action primarily affects transepithelial Na+ transport and can indirectly influence pHi by altering the membrane potential and the electrochemical gradients for other ions, including H+.[3][6]

-

Na+/Ca2+ Exchanger (NCX): Certain amiloride analogs, more so than amiloride itself, can inhibit the NCX, which can have downstream effects on Ca2+-dependent signaling pathways that may influence pHi.[8][11]

The signaling pathway below illustrates the primary mechanism of amiloride's action on pHi.

Caption: Amiloride blocks the Na+/H+ exchanger, preventing H+ extrusion and causing intracellular acidification.

Quantitative Data: Potency of Amiloride and Its Analogs

While amiloride is a potent ENaC blocker, its affinity for the Na+/H+ exchanger is moderate. Several 5-amino substituted analogs have been developed that exhibit significantly greater potency for NHE inhibition, making them valuable tools for distinguishing between the effects on different transporters.

| Compound | Target | Potency Metric | Value | Cell/Tissue Type | Reference |

| Amiloride | ENaC | IC50 | ~0.1 µM | Renal Epithelia | [4] |

| Amiloride | NHE | Ki | 30 µM | Rabbit Renal Microvillus | [9] |

| DMA (5-(N,N-dimethyl)amiloride) | NHE | Relative Potency | ~20x Amiloride | MGH-U1, EMT-6 Cells | [2] |

| MIBA (5-(N-methyl-N-isobutyl)amiloride) | NHE | Relative Potency | ~100x Amiloride | MGH-U1, EMT-6 Cells | [2] |

| EIPA (5-(N-ethyl-N-isopropyl)amiloride) | NHE | Relative Potency | ~200x Amiloride | MGH-U1, EMT-6 Cells | [2] |

Table 1: Comparative potencies of amiloride and its analogs on the Epithelial Sodium Channel (ENaC) and the Na+/H+ Exchanger (NHE). The analogs DMA, MIBA, and EIPA show markedly increased potency for NHE inhibition over the parent compound.

Studies have also quantified the direct impact on pHi. For example, in rat islets, 2.8 mmol/L glucose decreased pHi by 0.09 units, and the addition of 0.1 mmol/L amiloride caused a further decrease.[10] This demonstrates the role of the amiloride-sensitive Na+/H+ exchanger in maintaining baseline pHi.[10]

Experimental Protocols for Measuring pHi

The most common method for measuring amiloride's effect on pHi involves the use of pH-sensitive fluorescent dyes in living cells, coupled with fluorescence microscopy or flow cytometry.

4.1 Principle

Fluorescent probes such as BCECF-AM or SNARF-1 are cell-permeant esters that are cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.[12] The fluorescence emission spectrum or intensity of these dyes changes predictably with proton concentration.[13] By measuring these changes and comparing them to a standard calibration curve, the absolute pHi can be determined.

4.2 Generalized Experimental Protocol

This protocol outlines the key steps for assessing the effect of amiloride on pHi in cultured cells.

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and grow to a desired confluency.

-

On the day of the experiment, replace the growth medium with a physiological salt solution (e.g., HEPES-buffered saline).

-

-

Fluorescent Dye Loading:

-

Prepare a loading solution containing a pH-sensitive dye (e.g., 1-5 µM BCECF-AM or SNARF-1-AM).

-

Incubate the cells with the dye solution for 30-60 minutes at 37°C to allow for de-esterification and intracellular trapping.

-

Wash the cells thoroughly with the salt solution to remove any extracellular dye.

-

-

Baseline pHi Measurement:

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for the chosen dye.

-

Acquire baseline fluorescence intensity (or ratio of intensities at two wavelengths, for ratiometric dyes) for a period of 2-5 minutes to establish a stable pHi.

-

-

Amiloride Treatment:

-

Introduce this compound or an analog at the desired concentration to the cell medium while continuously recording fluorescence.

-

Monitor the change in fluorescence over time to observe the effect on pHi. An acid-loading step (e.g., using a weak acid like propionic acid or an ammonium chloride prepulse) can be performed prior to amiloride addition to stimulate NHE activity.[10]

-

-

Calibration:

-

At the end of each experiment, generate a calibration curve.

-

Expose the cells to a series of high-potassium buffers of known pH values (e.g., ranging from pH 6.0 to 8.0).

-

Add the H+/K+ ionophore nigericin (e.g., 10 µM) to equilibrate the intracellular pH with the extracellular pH.[12][13]

-

Record the fluorescence intensity at each pH point. Plot the fluorescence ratio/intensity against pH to create the calibration curve.

-

-

Data Analysis:

-

Convert the experimental fluorescence measurements to pHi values using the generated calibration curve.

-

Quantify the rate and magnitude of pHi change following amiloride treatment.

-

The following diagram illustrates this experimental workflow.

Caption: A typical workflow for measuring the effect of amiloride on intracellular pH using fluorescence microscopy.

Logical Framework and Applications

The inhibitory effect of amiloride on NHE provides a clear logical framework for its impact on cellular function. This framework is crucial for both basic research and drug development.

Caption: Logical flow from amiloride administration to its downstream cellular effects via pHi modulation.

Applications in Research and Drug Development:

-

Studying pHi Homeostasis: Amiloride and its potent analogs are indispensable tools for isolating and studying the contribution of NHE to pHi regulation in various cell types and physiological conditions.[9]

-

Cancer Therapy: The acidic tumor microenvironment makes cancer cells highly dependent on NHE1 for survival. By blocking this exchanger, amiloride and its derivatives can selectively induce cytotoxicity in tumor cells, a strategy being explored for cancer treatment.[2]

-

Ischemia-Reperfusion Injury: Hyperactivation of NHE during ischemia-reperfusion contributes to cellular damage. NHE inhibitors, including amiloride analogs, have shown protective effects in preclinical models of cardiac and cerebral ischemia.[8][14]

Conclusion

This compound is a foundational pharmacological agent for the study of intracellular pH regulation. Its primary mechanism involves the competitive inhibition of the Na+/H+ exchanger, which leads to a decrease in intracellular pH. The availability of analogs with significantly higher potency for NHE allows for more precise dissection of its role versus other amiloride-sensitive channels. Through well-established experimental protocols utilizing fluorescent dyes, researchers can accurately quantify the impact of amiloride on pHi, providing critical insights into cellular physiology and exploring novel therapeutic strategies for diseases characterized by dysregulated pH, such as cancer and ischemic injury.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiloride - Wikipedia [en.wikipedia.org]

- 5. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of amiloride analogues on prostacyclin synthesis by rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]

- 14. mdpi.com [mdpi.com]

Amiloride Hydrochloride: A Technical Guide to its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloride hydrochloride, a potassium-sparing diuretic, is a multifaceted pharmacological agent whose utility extends beyond its primary clinical indications for hypertension and congestive heart failure. Its complex mechanism of action involves the modulation of numerous cell signaling pathways, making it a valuable tool for researchers investigating cellular transport, proliferation, and metastasis. This technical guide provides an in-depth analysis of amiloride's effects on key signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Introduction to this compound

This compound is a pyrazinoylguanidine derivative that primarily functions by blocking ion transport proteins on the cell surface.[1] Its most well-characterized targets are the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE), which are crucial for maintaining ion and pH homeostasis.[2] However, a growing body of evidence reveals that amiloride also exerts significant "off-target" effects on a variety of other signaling molecules, including the urokinase-type plasminogen activator (uPA) system and several protein kinases.[3][4] These interactions underscore amiloride's potential as a lead compound for developing novel therapeutics, particularly in oncology.

Primary Targets and Core Signaling Pathways

Amiloride's principal effects are mediated through the inhibition of two key ion transporters: ENaC and NHE.

Epithelial Sodium Channel (ENaC)

ENaC is a crucial channel found in the apical membrane of epithelial cells in the kidneys, lungs, and colon, where it mediates sodium reabsorption.[1] By blocking ENaC, amiloride disrupts this process, leading to its diuretic and antihypertensive effects.[1] This inhibition occurs through a reversible block of the channel pore, which hyperpolarizes the luminal membrane and reduces the driving force for potassium secretion.[5]

Sodium-Hydrogen Exchanger (NHE)

Amiloride also inhibits the Na+/H+ exchanger, a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by extruding protons in exchange for sodium ions.[6] Inhibition of NHE leads to intracellular acidification, which can, in turn, affect cellular processes like proliferation and migration.

Off-Target Effects on Signaling Pathways

Beyond its primary targets, amiloride influences several other signaling pathways, which are critical for its potential anti-cancer properties.

Urokinase-Type Plasminogen Activator (uPA) System

Amiloride is a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a key role in cancer invasion and metastasis.[3][7] uPA converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix, facilitating cell migration.[3] By inhibiting uPA, amiloride can impede these processes.[8]

Receptor Tyrosine Kinases (RTKs)

Amiloride has been shown to directly inhibit the kinase activity of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (IR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][9] It acts as an ATP competitor, preventing the autophosphorylation and activation of these receptors and their downstream signaling cascades, such as the PI3K/Akt pathway.[9][10]

Quantitative Data Presentation

The inhibitory potency of amiloride varies significantly across its different molecular targets. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: Inhibition of Primary Ion Transporter Targets

| Target | Parameter | Value (µM) | Cell/System Context |

| Epithelial Na+ Channel (ENaC) | IC50 | 0.1 - 0.5 | Varies by subunit composition and cell type |

| Epithelial Na+ Channel (αβγENaC) | Ki | 0.1 | MDCK cells |

| Epithelial Na+ Channel (δβγENaC) | IC50 | 2.6 | - |

| Na+/H+ Exchanger (NHE) | IC50 | 3.0 (low Na+) - 1000 (high Na+) | Varies with extracellular Na+ concentration |

Data sourced from[2][6][11][12].

Table 2: Inhibition of Off-Target Proteins

| Target | Parameter | Value (µM) | Notes |

| Urokinase-Type Plasminogen Activator (uPA) | Ki | 2.4 - 7.0 | Competitive inhibitor |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Ki | 350 | Competitive with ATP |

| Insulin Receptor (IR) Tyrosine Kinase | - | Inhibition Observed | - |

| Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase | - | Inhibition Observed | - |

| Na+/K+-ATPase | IC50 | 3000 | Direct, reversible inhibition |

Data sourced from[7][9][13][14][15].

Experimental Protocols

To facilitate the investigation of amiloride's effects, this section provides detailed methodologies for key experiments.

Protocol: Measuring ENaC Activity via Whole-Cell Patch Clamp

This protocol allows for the direct measurement of amiloride-sensitive currents through ENaC in cultured cells.

Materials:

-

Cells: HEK293 or CHO cells stably expressing human αβγ-ENaC.

-

Bath Solution (Extracellular): 150 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[16]

-

Pipette Solution (Intracellular): 120 mM CsCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.1 mM GTP. Adjust pH to 7.4 with CsOH.[16]

-

Amiloride Stock Solution: 10 mM Amiloride HCl in DMSO.

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ, "gigaseal").

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents using a voltage ramp protocol (e.g., 500 ms ramps from +60 mV to -100 mV) to generate a current-voltage (I-V) curve.[16]

-

Amiloride Application: Perfuse the chamber with the bath solution containing the desired concentration of amiloride (e.g., 10 µM for maximal ENaC block).

-

Inhibited Current Recording: Once the current has stabilized, record the currents again using the same voltage ramp protocol.

-

Data Analysis: The amiloride-sensitive current is calculated by subtracting the current recorded in the presence of amiloride from the baseline current.[11] This represents the current flowing specifically through ENaC.

Protocol: Assessing Protein Phosphorylation via Western Blot

This protocol details the steps to analyze changes in the phosphorylation state of proteins, such as Akt, in response to amiloride treatment.

Materials:

-

Cell Culture: Cells of interest treated with vehicle or amiloride for a specified time.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.

-

Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and blotting apparatus.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background.[3]

-

Antibodies: Primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) and for the total protein (e.g., anti-Akt). HRP-conjugated secondary antibodies.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation:

-

Treat cells with amiloride at the desired concentration and duration.

-

Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.

-

Clarify lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[7]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[8]

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[8]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (for Total Protein):

-

To normalize the phospho-protein signal, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed with an antibody against the total (pan) protein. This serves as a loading control.

-

Conclusion

This compound is a powerful pharmacological tool with a diverse range of effects on cellular signaling. Its well-defined inhibitory actions on ENaC and NHE, coupled with its significant off-target modulation of the uPA system and various protein kinases, make it an invaluable compound for research in nephrology, cardiovascular disease, and oncology. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize amiloride in their investigations of these critical signaling pathways. A thorough understanding of its polypharmacology is essential for interpreting experimental results and for exploring its potential in the development of new therapeutic strategies.

References

- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Amiloride directly inhibits growth factor receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium sparing effect of amiloride in patients receiving diuretics: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 15. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

Amiloride Hydrochloride: A Versatile Tool for Interrogating Ion Channel Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride hydrochloride is a potassium-sparing diuretic that has long been a cornerstone in the pharmacological toolbox for studying ion transport systems.[1] Its ability to selectively block various ion channels and exchangers makes it an invaluable tool for dissecting the intricate physiological roles of these membrane proteins in a wide range of cellular processes. This technical guide provides an in-depth overview of amiloride's mechanism of action, its principal targets, and detailed methodologies for its application in ion channel research, empowering researchers to leverage this compound in their experimental designs effectively.

Mechanism of Action

Amiloride's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC).[2][3] ENaC is a key player in sodium reabsorption in the distal nephron, colon, and lungs.[4][5] By binding to the pore of the ENaC, amiloride physically obstructs the passage of sodium ions, leading to a reduction in sodium and water reabsorption and a decrease in potassium excretion.[1][6] This potassium-sparing effect is a direct consequence of the reduced transepithelial potential difference that normally drives potassium secretion.[1]

Beyond its potent effects on ENaC, amiloride also exhibits inhibitory activity against other ion transporters, albeit with lower affinity. These include the sodium-hydrogen exchanger (NHE), T-type calcium channels, and acid-sensing ion channels (ASICs).[2][7][8][9] This broader specificity, while a consideration for experimental design, also presents opportunities to study a variety of physiological and pathophysiological processes.

Key Ion Channel Targets of Amiloride

The utility of amiloride as a research tool is underscored by its differential affinity for various ion transporters. Understanding these quantitative differences is critical for designing experiments that selectively target a specific channel.

| Target Ion Channel/Transporter | Abbreviation | IC50 / Ki Value | Tissue/Cell Type | Reference |

| Epithelial Sodium Channel | ENaC | ~0.1 µM (IC50) | Kidney, Colon, Lung | [2] |

| Epithelial Sodium Channel | ENaC | 0.1 to 0.5 µM (IC50) | Epithelial Cells | [7] |

| Sodium-Hydrogen Exchanger | NHE | 3 µM - 1 mM (IC50) | Various | [7] |

| Sodium-Hydrogen Exchanger | NHE-1 | - | Heart | [2] |

| Sodium-Hydrogen Exchanger | NHE | 3.0 x 10⁻⁵ M (Ki) | Rabbit Renal Cortical Microvillus Membrane Vesicles | [10] |

| T-type Calcium Channel | CaV3.2 | 62 µM (IC50) | Human Embryonic Kidney 293 Cells | [11] |

| T-type Calcium Channel | CaV3.1 / CaV3.3 | ~13-fold higher than CaV3.2 (IC50) | Human Embryonic Kidney 293 Cells | [11] |

| Urokinase Plasminogen Activator | uPA | 7 µM (Ki) | - | [7] |

| TRPP3 Channel | TRPP3 | 143 µM (IC50) | Xenopus laevis Oocytes | [12] |

Signaling Pathways and Experimental Workflows

Amiloride's interaction with ion channels has profound effects on various signaling pathways and cellular functions. The following diagrams illustrate these relationships and provide frameworks for experimental design.

Caption: Mechanism of amiloride-induced diuresis via ENaC blockade.

Caption: Amiloride's effect on intracellular pH via NHE inhibition.

Caption: Experimental workflow for patch-clamp analysis of amiloride effects.

Experimental Protocols

Electrophysiological Measurement of ENaC Inhibition using Patch-Clamp

This protocol is designed to characterize the inhibitory effect of amiloride on ENaC activity in cultured epithelial cells, such as the A6 cell line derived from Xenopus laevis kidney, which is known to express a high density of amiloride-sensitive sodium channels.[13][14]

Materials:

-

Cultured A6 cells grown on permeable supports

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (in mM): 120 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.4 with KOH

-

Bath solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH

-

This compound stock solution (10 mM in DMSO) and serial dilutions

Methodology:

-

Culture A6 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.

-

Mount the cell culture dish on the stage of an inverted microscope equipped for patch-clamp recording.

-

Establish a giga-ohm seal between the patch pipette and the apical membrane of a single A6 cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline whole-cell currents in the bath solution.

-

Perfuse the bath with solutions containing increasing concentrations of amiloride (e.g., 10 nM to 100 µM).

-

Record the steady-state current at each amiloride concentration.

-

Wash out the amiloride with the control bath solution to assess the reversibility of the block.

-

Analyze the data by plotting the fractional inhibition of the current as a function of amiloride concentration to determine the IC50 value.

Measurement of Na+/H+ Exchange Activity in Membrane Vesicles

This protocol allows for the study of amiloride's effect on NHE activity in a cell-free system using isolated membrane vesicles.[10]

Materials:

-

Isolated plasma membrane vesicles (e.g., from renal brush border)

-

Fluorescent pH-sensitive dye (e.g., BCECF)

-

Fluorometer

-

Intravesicular buffer (e.g., 150 mM KCl, 20 mM HEPES-Tris, pH 7.4)

-

Extravesicular buffer (e.g., 150 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)

-

This compound stock solution and dilutions

Methodology:

-

Load the isolated membrane vesicles with the pH-sensitive dye BCECF by incubation.

-

Establish an outwardly directed proton gradient by diluting the acid-loaded vesicles into a more alkaline extravesicular buffer.

-

Initiate Na+/H+ exchange by adding NaCl to the extravesicular medium.

-

Monitor the change in intravesicular pH as an increase in BCECF fluorescence using a fluorometer.

-

To test the effect of amiloride, pre-incubate the vesicles with varying concentrations of amiloride before initiating the exchange reaction.

-

Measure the initial rate of fluorescence change in the presence and absence of amiloride.

-

Calculate the percent inhibition of NHE activity and determine the Ki for amiloride. The inhibition by amiloride on Na+ influx is fully competitive.[10]

Conclusion

This compound remains a powerful and versatile pharmacological tool for the investigation of ion channel physiology. Its well-characterized inhibitory profile against ENaC, coupled with its effects on other key transporters like NHE, provides researchers with a means to probe fundamental cellular processes. By carefully considering its concentration-dependent effects and employing appropriate experimental protocols, scientists can continue to unravel the complex roles of these ion channels in health and disease. The methodologies and data presented in this guide offer a solid foundation for the effective use of amiloride in advancing our understanding of ion transport.

References

- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amiloride - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Amiloride selectively blocks the low threshold (T) calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Block of human CaV3 channels by the diuretic amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Derivatives of Amiloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amiloride and its derivatives. It delves into the structure-activity relationships of these compounds, presenting key quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Amiloride

Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, is a potassium-sparing diuretic.[1][2] It primarily functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the kidneys.[1] This inhibition leads to decreased sodium reabsorption and consequently, a mild diuretic and antihypertensive effect.[1] Beyond its diuretic properties, Amiloride and its derivatives have garnered significant interest for their off-target effects, notably the inhibition of the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE1), both of which are implicated in cancer progression.[3][4] This has spurred extensive research into the synthesis of novel Amiloride analogs with enhanced potency and selectivity for these therapeutic targets.

Chemical Synthesis of Amiloride

The synthesis of Amiloride typically proceeds from methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The key transformation involves the reaction of this ester with guanidine to form the final acylguanidine moiety of Amiloride.

Experimental Protocol: Synthesis of Amiloride

This protocol is based on methodologies described in the patent literature.[5]

Materials:

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

-

Guanidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Crushed ice-water

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol.

-

Guanidine hydrochloride is added to the sodium methoxide solution with stirring at room temperature (25 °C).

-

After a brief stirring period (e.g., 15 minutes), methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is added to the mixture.

-

The reaction mixture is heated, for instance, on a steam bath for approximately 15 minutes.

-

The reaction is quenched by the addition of crushed ice-water, which precipitates the crude Amiloride.

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

Amiloride Derivatives: Synthesis and Structure-Activity Relationships

The pyrazine ring of Amiloride offers several positions for chemical modification, with the 5- and 6-positions being the most extensively studied for the generation of derivatives with altered pharmacological profiles.[3][6]

Synthesis of 5-Substituted Amiloride Derivatives

Derivatives with substitutions at the 5-amino group are commonly synthesized via nucleophilic aromatic substitution.[6]

The synthesis of HMA, a potent NHE1 inhibitor, serves as a representative example.[7]

Materials:

-

3-amino-5,6-dichloropyrazine-2-methyl ester

-

Hexamethyleneimine

-

Diisopropylethylamine (DIPEA)

-

Isopropanol

-

Guanidine (2 M in Methanol)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of methyl 3-amino-5-(hexahydro-1H-azepin-1-yl)-6-chloropyrazine-2-carboxylate (HMA methyl ester): A mixture of 3-amino-5,6-dichloropyrazine-2-methyl ester, hexamethyleneimine, and DIPEA in isopropanol is heated to reflux for approximately 2 hours. The resulting intermediate, the HMA methyl ester, is then isolated and purified.[7]

-

Guanidinylation: The purified HMA methyl ester is dissolved in DMF, and a solution of guanidine in methanol is added. The reaction is stirred at room temperature for about 18 hours to yield HMA.[7]

Synthesis of 6-Substituted Amiloride Derivatives

Modifications at the 6-position often involve the displacement of the chloro group. One common starting material for these syntheses is N-amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide.[5]

The following is a general procedure based on patent literature.[5]

Materials:

-

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride

-

Cuprous salt (e.g., cuprous cyanide for cyano substitution)

-

Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)

Procedure:

-

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride and the appropriate cuprous salt are combined in a solvent such as HMPA or DMF.

-

The reaction mixture is heated (e.g., to 100 °C) for a short period (e.g., 15 minutes).

-

After cooling, the reaction mixture is added to an aqueous solution (e.g., aqueous sodium cyanide for cyano substitution) to precipitate the product.

-

The solid is collected by filtration and purified.

Structure-Activity Relationships (SAR)

Modifications to the Amiloride scaffold have profound effects on its activity against ENaC, uPA, and NHE1.

-

5-Position: Substitution at the 5-amino group generally decreases ENaC inhibitory activity, thus reducing the diuretic effect.[6] However, bulky and lipophilic substituents at this position can significantly enhance NHE1 inhibitory potency.[3][8] For instance, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA) are potent NHE1 inhibitors.[3][9]

-

6-Position: The 6-chloro group is important for high-affinity binding to ENaC.[3] Modifications at this position can modulate selectivity. For example, certain pyrimidine-substituted HMA analogs have been identified as dual uPA/NHE1 inhibitors, while others show high selectivity for uPA.[4][8]

-

Guanidinium Group: The acylguanidine moiety is crucial for the activity of Amiloride and its derivatives.

Quantitative Data on Amiloride and its Derivatives

The following tables summarize the inhibitory activities of Amiloride and some of its key derivatives against their primary targets.

| Compound | Target | IC50 / Ki | Reference |

| Amiloride | ENaC | IC50: ~0.1-0.5 µM | [10][11] |

| uPA | Ki: 7 µM | [12] | |

| NHE1 | IC50: ~3 µM | [10] | |

| EIPA | uPA | More potent than Amiloride | [12] |

| HMA | uPA | IC50: ~6 µM | [6] |

| NHE1 | EC50: 3.91 µM (MHV replication) | [13] | |

| Pyrimidine analog 24 | uPA | IC50: 175 nM | [4][8] |

| NHE1 | IC50: 266 nM | [4][8] | |

| Methoxypyrimidine analog 26 | uPA | IC50: 86 nM | [4][8] |

| NHE1 | IC50: 12,290 nM | [4][8] | |

| 5-morpholino analog 29 | uPA | IC50: 10,949 nM | [4][8] |

| NHE1 | IC50: 129 nM | [4][8] | |

| 5-(1,4-oxazepine) analog 30 | uPA | IC50: 5715 nM | [4][8] |

| NHE1 | IC50: 85 nM | [4][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways inhibited by Amiloride and its derivatives, as well as a general workflow for their synthesis and evaluation.

Synthesis and Evaluation Workflow

Amiloride and ENaC Signaling

References

- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Amiloride's Interaction with Acid-Sensing Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-sensing ion channels (ASICs) are neuronal, proton-gated cation channels that play a significant role in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and ischemic neuronal injury.[1][2] Amiloride, a potassium-sparing diuretic, is a well-established, albeit non-selective, inhibitor of ASICs.[1][3][4] This technical guide provides an in-depth overview of the molecular interaction between amiloride and ASIC subtypes. It summarizes quantitative data on inhibitory concentrations, details common experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential of ASIC modulation.

Mechanism of Action: Amiloride as an ASIC Pore Blocker

Amiloride functions as an open-channel blocker of most ASIC subtypes.[5] It physically occludes the ion pore, thereby preventing the influx of cations like Na⁺ and Ca²⁺ that normally occurs upon channel activation by extracellular protons.[5] The binding site for amiloride is located within the channel's outer vestibule.[6] Mutagenesis studies have identified specific amino acid residues, such as a conserved glycine residue in the pre-M2 region (e.g., Gly-430 on ASIC2a), as critical for amiloride sensitivity.[3] The positively charged guanidinium group of amiloride is thought to interact with negatively charged residues in the pore, leading to a voltage-dependent block that is more pronounced at negative membrane potentials.[4]

While primarily known as an inhibitor, amiloride's effect on ASIC3 is more complex. It can paradoxically potentiate ASIC3 currents under certain conditions, a phenomenon accompanied by alterations in channel gating properties such as a shift in pH-dependent activation and inhibition of steady-state desensitization.[6][7] This suggests multiple interaction sites or mechanisms for amiloride on the ASIC3 subtype.[6][7]

Quantitative Data: Amiloride's Potency on ASIC Subtypes

Amiloride exhibits varying potency across different ASIC subtypes. Generally, it inhibits ASIC currents in the micromolar range.[3] The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of amiloride and its analogs. The following tables summarize reported IC₅₀ values for amiloride and selected analogs on various ASIC subtypes.

Table 1: IC₅₀ Values of Amiloride for Different ASIC Subtypes

| ASIC Subtype | Species | Expression System | IC₅₀ (µM) | Reference(s) |

| ASIC1a | Rat | CHO Cells | ~10 | [5] |

| ASIC1a | Mouse | Cortical Neurons | 13.82 | [8] |

| ASIC1b | Rat | DRG Neurons | ~20 | [3] |

| ASIC2a | Rat | DRG Neurons | 29.1 | [3] |

| ASIC3 | Rat | DRG Neurons | 9.5 (transient) | [3] |

| ASIC3 | Rat | - | ~60 (transient) | [3] |

Note: The sustained component of the ASIC3 current is largely resistant to amiloride blockade.[3]

Table 2: Comparative IC₅₀ Values of Amiloride and Its Analogs on ASIC1a

| Compound | Expression System | IC₅₀ (µM) | Reference(s) |

| Amiloride | Mouse Cortical Neurons | 13.82 | [8] |

| Benzamil | Mouse Cortical Neurons | 2.40 | [8] |

| Phenamil | Mouse Cortical Neurons | 8.95 | [8] |

| DMA | Mouse Cortical Neurons | 10.68 | [8] |

| EIPA | Mouse Cortical Neurons | 20.78 | [8] |

| 6-iodoamiloride | tsA-201 Cells (hASIC1) | 0.088 | [9] |

Experimental Protocols

The study of amiloride's interaction with ASICs predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp and two-electrode voltage clamp (TEVC) recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ionic currents from a single cell, such as a cultured neuron or a cell line heterologously expressing a specific ASIC subtype (e.g., CHO or HEK-293 cells).[8][9]

Methodology:

-

Cell Preparation: Cells expressing the target ASIC subtype are cultured on glass coverslips.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2–4 MΩ when filled with intracellular solution.[8]

-

Recording Solutions:

-

Intracellular Solution (Pipette Solution): A typical composition includes (in mM): 140 CsF, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 TEA, 4 MgCl₂. The pH is adjusted to 7.3 with CsOH.[8]

-

Extracellular Solution (Bath Solution): A typical composition includes (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 MES. The pH is adjusted as needed for baseline (e.g., 7.4) and activation (e.g., 6.0).[6][8]

-

-

Recording Procedure:

-

A micropipette is brought into contact with a cell to form a high-resistance seal (giga-seal).

-

The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration.

-

The cell is voltage-clamped at a holding potential, typically -60 mV.[8]

-

ASIC currents are activated by rapidly perfusing the cell with an acidic extracellular solution (e.g., pH 6.0).[8]

-

To test inhibition, amiloride (dissolved in the acidic solution) is applied at various concentrations, and the reduction in the peak current amplitude is measured.[8]

-

-

Data Analysis: Dose-response curves are constructed by plotting the percentage of current inhibition against the logarithm of the amiloride concentration. These curves are then fitted with a logistic equation to determine the IC₅₀ value.[8]

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This method is suitable for studying channels expressed at high levels and involves injecting cRNA of the target ASIC into Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are harvested and defolliculated.

-

cRNA Injection: cRNA encoding the desired ASIC subunit(s) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

Recording Procedure: The oocyte is voltage-clamped, and currents are elicited by perfusing the chamber with solutions of varying pH, with and without amiloride, similar to the patch-clamp protocol.

Logical Relationships and Pharmacological Profile

Amiloride serves as a parent compound for a range of derivatives, some of which exhibit greater potency and/or selectivity for certain ASIC subtypes. The pharmacological profile of these compounds is crucial for their development as research tools or therapeutic agents.

Conclusion

Amiloride remains a cornerstone pharmacological tool for the initial characterization of ASIC function. Its mechanism as a pore blocker is well-established for most subtypes, though its complex interactions with ASIC3 highlight the nuances of its activity. While its lack of selectivity is a limitation, the quantitative data on its potency across different subtypes provide a critical baseline for research. The detailed electrophysiological protocols outlined herein represent the standard methodologies for investigating the effects of amiloride and its more potent derivatives. This guide serves as a foundational resource for scientists aiming to explore the role of ASICs in health and disease and to develop novel, more selective modulators for therapeutic intervention.

References

- 1. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]